molecular formula C27H27NO3S B1584676 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) CAS No. 253585-83-0

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Cat. No.: B1584676
CAS No.: 253585-83-0
M. Wt: 445.6 g/mol
InChI Key: LOCXTTRLSIDGPS-UHFFFAOYSA-N
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Description

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is an organic compound with the molecular formula C27H27NO3S. It is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, an octanedione core, and an O-benzoyloxime moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Mechanism of Action

In the case of “1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)”, it might absorb light and undergo a series of reactions to produce radicals. These radicals can then initiate the polymerization of monomers to form a polymer . The phenylthio group might enhance the absorption of light, making the compound more efficient as a photoinitiator .

Biochemical Analysis

Biochemical Properties

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) plays a significant role in biochemical reactions, particularly in photopolymerization. It interacts with enzymes, proteins, and other biomolecules through its oxime and phenylthio groups. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to absorb light and generate reactive species makes it an effective photoinitiator in various biochemical processes .

Cellular Effects

The effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s photoinitiating properties allow it to generate reactive species upon light absorption, which can then interact with cellular components, causing changes in gene expression and protein function. These interactions are crucial for its role in photopolymerization and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Over time, the compound may degrade into smaller molecules, which can have different biochemical effects. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage .

Metabolic Pathways

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) involves multiple steps. One common method includes the following steps :

  • Dissolve diphenyl sulfide in dichloroethane and cool the solution to about 0°C.
  • Add aluminum trichloride to the solution while maintaining the temperature.
  • Slowly add n-octanoyl chloride dropwise over three hours.
  • After the addition, allow the reaction to proceed, monitoring it using TLC or liquid chromatography.
  • Pour the reaction mixture into dilute hydrochloric acid ice water for hydrolysis.
  • Separate the organic phase, neutralize it with sodium hydroxide solution, and dry it.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles

Major Products

Scientific Research Applications

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both the phenylthio and benzoyloxime groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCXTTRLSIDGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253585-83-0
Record name 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253585-83-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431
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Record name 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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